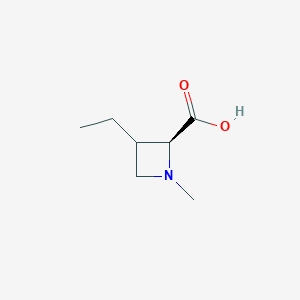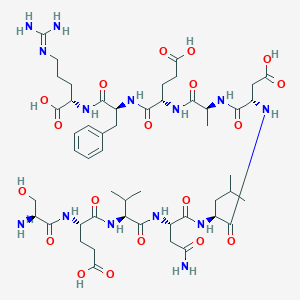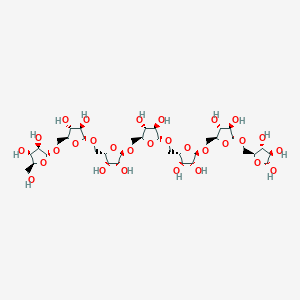
(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid
Descripción general
Descripción
“(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid” is a chemical compound with the CAS Number: 201802-29-1 . It has a molecular weight of 349.19 . The IUPAC name for this compound is (4- (bis (4-methoxyphenyl)amino)phenyl)boronic acid .
Molecular Structure Analysis
The molecular formula of “(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid” is C20H20BNO4 . The InChI Code for this compound is 1S/C20H20BNO4/c1-25-19-11-7-17 (8-12-19)22 (18-9-13-20 (26-2)14-10-18)16-5-3-15 (4-6-16)21 (23)24/h3-14,23-24H,1-2H3 .Physical And Chemical Properties Analysis
“(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid” is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . The boiling point is 559.8±60.0 °C at 760 mmHg . The flash point is 292.4±32.9 °C .Aplicaciones Científicas De Investigación
Drug Design and Delivery
Boronic acids and their esters, including “(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly useful as boron-carriers suitable for neutron capture therapy .
Neutron Capture Therapy
Neutron capture therapy is a type of radiation therapy used in cancer treatment. Boronic acids, such as “(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid”, can be used as boron-carriers in this therapy .
Hydrolysis Studies
The hydrolysis of boronic acids and their esters, including “(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid”, is an important area of study. These compounds are only marginally stable in water, and their hydrolysis kinetics can be influenced by the substituents in the aromatic ring and the pH of the solution .
Perovskite Film Formation
“(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid” can be used to form a superwetting underlayer for perovskite deposition. This enables the creation of high-quality perovskite films with minimized defects at the buried interface .
Sensing Applications
Boronic acids can be used in the design of fluorescent sensors. For example, they can be combined with other compounds to create sensors for catechol and its amino-derivatives .
Material Science
In material science, boronic acids are used in the synthesis of various materials. The unique properties of “(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid” could potentially be leveraged in this field .
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .
Action Environment
It is known that boronic acids are generally stable under normal conditions and their reactivity can be influenced by factors such as ph and temperature .
Propiedades
IUPAC Name |
[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO4/c1-25-19-11-7-17(8-12-19)22(18-9-13-20(26-2)14-10-18)16-5-3-15(4-6-16)21(23)24/h3-14,23-24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVVFJKYLNSKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid | |
CAS RN |
201802-29-1 | |
| Record name | [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide](/img/structure/B3028329.png)




![9,10-Bis[phenyl(m-tolyl)-amino]anthracene](/img/structure/B3028339.png)




![9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B3028347.png)
![2-amino-N-[(2R)-3-(benzyloxy)-1-{1-methanesulfonyl-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-yl}-1-oxopropan-2-yl]-2-methylpropanamide; methanesulfonic acid](/img/structure/B3028350.png)